Cas no 879887-26-0 (1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde)

1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1,2,3,4-tetrahydro-1-oxo-6-Isoquinolinecarboxaldehyde
- 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
- 879887-26-0
- SCHEMBL3946742
- FT-0735852
- EN300-3011728
- DA-30447
-
- MDL: MFCD16987668
- Inchi: InChI=1S/C10H9NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-2,5-6H,3-4H2,(H,11,13)
- InChI Key: VLUQHFRTRZEYMR-UHFFFAOYSA-N
- SMILES: C1CNC(=O)C2=C1C=C(C=C2)C=O
Computed Properties
- Exact Mass: 175.063
- Monoisotopic Mass: 175.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 46.2A^2
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3011728-0.1g |
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
879887-26-0 | 0.1g |
$956.0 | 2023-09-06 | ||
Enamine | EN300-3011728-0.5g |
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
879887-26-0 | 0.5g |
$1043.0 | 2023-09-06 | ||
Enamine | EN300-3011728-5.0g |
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
879887-26-0 | 5g |
$3147.0 | 2023-05-24 | ||
Enamine | EN300-3011728-5g |
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
879887-26-0 | 5g |
$3147.0 | 2023-09-06 | ||
A2B Chem LLC | AH96062-5g |
1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxaldehyde |
879887-26-0 | 95% | 5g |
$2900.00 | 2024-04-19 | |
Enamine | EN300-3011728-10g |
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
879887-26-0 | 10g |
$4667.0 | 2023-09-06 | ||
Enamine | EN300-3011728-2.5g |
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
879887-26-0 | 2.5g |
$2127.0 | 2023-09-06 | ||
Enamine | EN300-3011728-10.0g |
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
879887-26-0 | 10g |
$4667.0 | 2023-05-24 | ||
Enamine | EN300-3011728-1g |
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
879887-26-0 | 1g |
$1086.0 | 2023-09-06 | ||
A2B Chem LLC | AH96062-1g |
1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxaldehyde |
879887-26-0 | 95% | 1g |
$1159.00 | 2024-04-19 |
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde Related Literature
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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5. Book reviews
Additional information on 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
1-Oxo-1,2,3,4-Tetrahydroisoquinoline-6-Carbaldehyde: A Comprehensive Overview
The compound with CAS No. 879887-26-0, commonly referred to as 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of isoquinoline derivatives, which are known for their diverse biological activities and structural versatility. The 1-oxo group and the 6-carbaldehyde substituent contribute uniquely to its chemical properties and potential applications.
Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of anti-cancer agents. The 1-oxo functionality in this compound has been shown to enhance its ability to interact with specific biological targets, such as protein kinases, which are often implicated in cancer progression. Additionally, the 6-carbaldehyde group introduces a reactive site that can be exploited for further chemical modifications, enabling the creation of bioactive derivatives.
One of the most promising areas of research involving 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is its potential as a lead compound in medicinal chemistry. Researchers have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, a study published in *Journal of Medicinal Chemistry* revealed that the compound selectively inhibits the growth of breast cancer cells by targeting key enzymes involved in cell cycle regulation.
The synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The formation of the isoquinoline core is typically achieved through a palladium-catalyzed coupling reaction, while the introduction of the carbaldehyde group requires precise oxidation conditions to ensure selectivity. These advancements in synthetic methodology have significantly improved the yield and purity of the compound.
In terms of structural characterization, 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde has been extensively studied using advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided valuable insights into its three-dimensional conformation and intermolecular interactions. For example, X-ray crystallography revealed that the molecule adopts a planar conformation due to aromaticity within the isoquinoline ring system.
Another area of interest is the exploration of this compound's pharmacokinetic properties. Preclinical studies have shown that 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde exhibits favorable absorption and distribution characteristics in animal models. However, further research is needed to evaluate its metabolic stability and bioavailability in humans.
The versatility of 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde extends beyond its potential therapeutic applications. It has also been investigated as a building block for constructing more complex molecular frameworks. For instance, chemists have utilized this compound as a starting material for synthesizing heterocyclic compounds with enhanced photochemical properties.
In conclusion, 1-Oxo-1 , 2 , 3 , 4 - tetrahydroisoquinoline - 6 - carbaldehyde ( CAS No . 879887 - 26 - 0 ) represents an exciting advancement in organic chemistry . Its unique structure , combined with cutting-edge research findings , positions it as a valuable tool for advancing drug discovery and materials science . As researchers continue to explore its properties , this compound is likely to play an increasingly important role in addressing some of today 's most pressing scientific challenges .
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